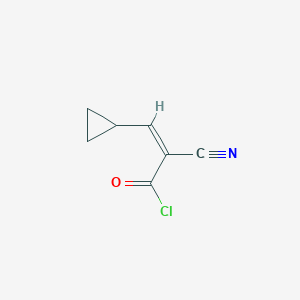
(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is an organic compound with a unique structure characterized by a cyano group, a cyclopropyl ring, and an enoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride typically involves the reaction of a suitable precursor with reagents that introduce the cyano and enoyl chloride functionalities. One common method involves the reaction of cyclopropylacetylene with cyanogen chloride in the presence of a catalyst to form the desired product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The enoyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles, resulting in the formation of new functional groups.
Cycloaddition Reactions: The cyclopropyl ring can undergo cycloaddition reactions, leading to the formation of larger ring systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition reactions with electrophiles can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is used as a building block for the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of functionalized compounds.
Biology
In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through covalent attachment. This modification can alter the biological activity and properties of the biomolecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of compounds with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials with desirable properties.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The enoyl chloride moiety can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The cyano group can participate in addition reactions, further modifying the compound’s structure and properties. These reactions can target specific molecular pathways and interactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Cyano-3-phenylprop-2-enoyl chloride: Similar structure with a phenyl group instead of a cyclopropyl ring.
(Z)-2-Cyano-3-methylprop-2-enoyl chloride: Similar structure with a methyl group instead of a cyclopropyl ring.
(Z)-2-Cyano-3-ethylprop-2-enoyl chloride: Similar structure with an ethyl group instead of a cyclopropyl ring.
Uniqueness
The uniqueness of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride lies in its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the cyclopropyl ring can influence the compound’s biological activity and interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-cyclopropylprop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)6(4-9)3-5-1-2-5/h3,5H,1-2H2/b6-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSWFYDPFZRMNU-UTCJRWHESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C(C#N)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C(/C#N)\C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2991056.png)
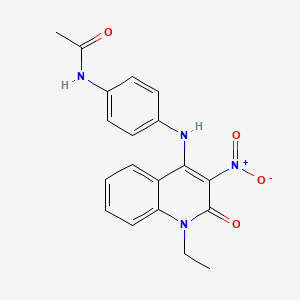
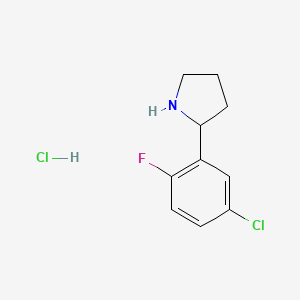
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2991063.png)
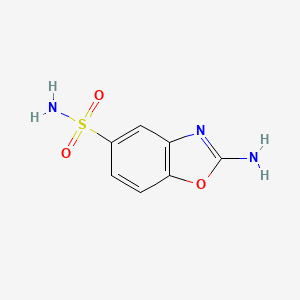
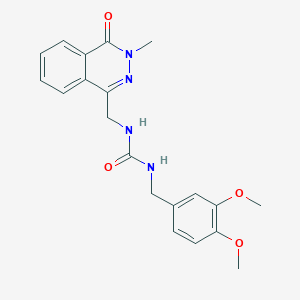
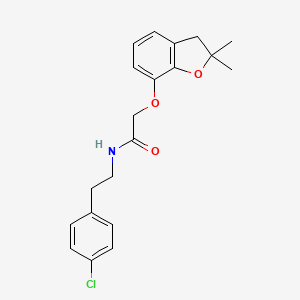
![4-(1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2991069.png)
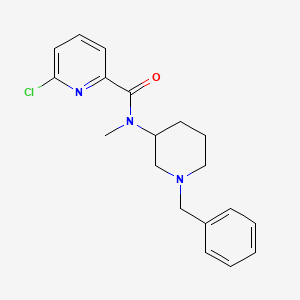
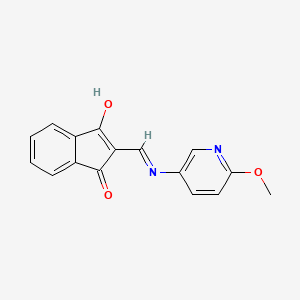
![1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991073.png)
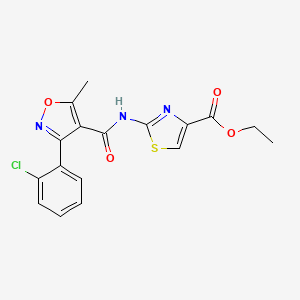
![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)
![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)
